2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:
Formation of the quinazolinone core: This is achieved by reacting 2-aminobenzoic acid with a suitable fluorinating agent to introduce the fluorine atom at the 6-position, followed by cyclization to form the quinazolinone ring.
Acylation: The quinazolinone intermediate is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.
Coupling with pyridine derivative: Finally, the acetamide intermediate is coupled with 6-methoxypyridine-3-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)acetamide: Lacks the fluorine and methoxy groups.
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide: Contains a chlorine atom instead of fluorine.
2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)acetamide: Lacks the methoxy group.
Uniqueness
The presence of the fluorine atom at the 6-position and the methoxy group on the pyridine ring distinguishes 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide from its analogs. These modifications can significantly impact the compound’s biological activity, pharmacokinetics, and overall therapeutic potential.
Properties
Molecular Formula |
C16H13FN4O3 |
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Molecular Weight |
328.30 g/mol |
IUPAC Name |
2-(6-fluoro-4-oxoquinazolin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H13FN4O3/c1-24-15-5-3-11(7-18-15)20-14(22)8-21-9-19-13-4-2-10(17)6-12(13)16(21)23/h2-7,9H,8H2,1H3,(H,20,22) |
InChI Key |
LKGSJKKBXPCCBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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